Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a privileged scaffold in pharmaceutical chemistry due to its presence in many bioactive molecules
Mechanism of Action
Target of Action
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a derivative of proline, a natural amino acid . Proline and its derivatives are known to be excellent, efficient, and versatile organocatalysts for various asymmetric reactions . Therefore, the primary targets of this compound are likely to be the same biochemical reactions that proline and its derivatives catalyze.
Mode of Action
The compound interacts with its targets by acting as an organocatalyst. The pyrrolidine–NH in proline and its derivatives is crucial for the activation of aldehydes or ketones . This suggests that this compound may interact with its targets in a similar manner, activating them for subsequent chemical reactions.
Biochemical Pathways
The compound affects several biochemical pathways, including the aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes . These reactions are crucial for various biological processes, including the synthesis of amino acids and other biomolecules.
Result of Action
The result of the compound’s action is the catalysis of various asymmetric reactions. This can lead to the production of a variety of chiral compounds, which are crucial in many biological processes. For example, the compound can catalyze the conversion of epoxy compounds into high-value chiral cyclic carbonates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be enhanced when it is encapsulated into a porous material, such as metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials provide a crystalline structure, rational designable and tunable framework that can enhance the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with dimethylcarbamoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and scalability of the process. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Industry: The compound can be used in the production of polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
N-Methylpyrrolidine-2-carboxylate: A structurally similar compound with different substituents.
Dimethylcarbamoyl derivatives: Other compounds with the dimethylcarbamoyl group attached to different scaffolds.
Uniqueness
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the dimethylcarbamoyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
1. Chemical Structure and Properties
This compound features a pyrrolidine ring with a dimethylcarbamoyl functional group and an ester functionality. This chiral compound's structure allows it to interact selectively with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. The chiral nature enhances its binding affinity to active sites, leading to modulation of biochemical pathways. For instance, its interaction with the Keap1-Nrf2 pathway has been investigated, revealing potential implications in oxidative stress response and cancer therapy .
3.1 Anticancer Activity
Research has highlighted the anticancer potential of this compound through its effects on cell viability in various cancer models. In vitro studies indicate that the compound can significantly reduce the viability of cancer cells, such as A549 lung cancer cells, by inducing apoptosis and affecting cell cycle progression .
Table 1: Anticancer Activity Summary
3.2 Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It acts as an inhibitor of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues. The inhibition profile suggests potential therapeutic applications in treating conditions like glaucoma and edema .
4. Case Studies
Case Study 1: Anticancer Efficacy in A549 Cells
In a study investigating the effects of this compound on A549 cells, researchers observed a dose-dependent decrease in cell viability. The compound was administered at varying concentrations, demonstrating significant cytotoxicity at higher doses.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the compound's ability to inhibit carbonic anhydrase activity in vitro. Results indicated that it effectively decreased enzyme activity, suggesting its potential use as a therapeutic agent targeting this enzyme for various medical conditions.
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and enzyme inhibition studies. Its unique structural properties facilitate specific interactions with biological targets, paving the way for further research into its therapeutic applications.
Properties
IUPAC Name |
methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORODLLOVZZJH-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.